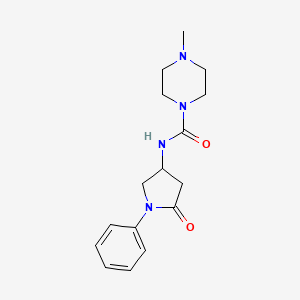

4-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While there is no direct information available on the synthesis of “4-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide”, pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis of these compounds often involves ring construction from different cyclic or acyclic precursors .Aplicaciones Científicas De Investigación

Discovery of Inhibitors

One significant area of application for compounds similar to 4-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide is in the discovery of enzyme inhibitors. For instance, the research conducted by Thalji et al. (2013) highlights the identification of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase. This discovery came from high throughput screening, emphasizing the critical role of the triazine heterocycle for potency and selectivity. The findings suggest potential applications in various disease models through robust in vivo target engagement demonstrated by effects on serum biomarkers, indicative of the compound's relevance in pharmaceutical development (Thalji et al., 2013).

Synthesis of CGRP Receptor Inhibitor

Another application is outlined by Cann et al. (2012), focusing on the stereoselective and economical synthesis of potent calcitonin gene-related peptide (CGRP) receptor antagonists. This work underlines the compound's utility in developing targeted therapies for conditions mediated by the CGRP receptor, showcasing the chemical's versatility in pharmaceutical synthesis and its potential impact on treating related disorders (Cann et al., 2012).

Antimicrobial and Antiviral Research

Research on derivatives of piperazine carboxamides, such as the work by Reddy et al. (2013), involves the synthesis and evaluation of anti-TMV (Tobacco mosaic virus) and antimicrobial activities. This research demonstrates the compound's potential in developing new antimicrobial and antiviral agents, highlighting its importance in addressing infectious diseases and contributing to the field of medicinal chemistry (Reddy et al., 2013).

Antibacterial Activity Studies

The compound and its derivatives have also been explored for their antibacterial activities against various pathogens. Phillips et al. (2009) synthesized a series of derivatives showing strong to moderate in vitro antibacterial activity, indicating the compound's relevance in developing new antibacterial agents. This research underscores the ongoing need for novel antibiotics in combating resistant bacterial strains (Phillips et al., 2009).

Direcciones Futuras

The future directions for research on “4-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide” could involve further exploration of its synthesis, characterization, and potential applications. Given the interest in pyrrolidine derivatives in medicinal chemistry , this compound could be of interest for future studies.

Mecanismo De Acción

Target of Action

Compounds with a similar pyrrolidine structure have been reported to interact with various targets, including receptors and enzymes, contributing to their biological activity .

Mode of Action

It is known that the pyrrolidine ring, a common feature in this compound, can efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule . This allows for different binding modes to enantioselective proteins, leading to a different biological profile of drug candidates .

Biochemical Pathways

Compounds with similar structures have been reported to interact with various biochemical pathways, influencing their downstream effects .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds with similar structures have been reported to exhibit various biological activities, which could be attributed to their interaction with specific targets and pathways .

Action Environment

It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Propiedades

IUPAC Name |

4-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O2/c1-18-7-9-19(10-8-18)16(22)17-13-11-15(21)20(12-13)14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,17,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GICOCKJNQHAYIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzo[d]thiazol-6-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2411132.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol](/img/structure/B2411133.png)

![2-[(3-Methylphenyl)formamido]propanoic acid](/img/structure/B2411137.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2411138.png)

![N-(2-chlorobenzyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2411140.png)

![2,2-diphenyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2411141.png)

![N~6~-(furan-2-ylmethyl)-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2411145.png)

![4-(benzylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-1-carboxamide](/img/structure/B2411146.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2411149.png)

![2-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2411150.png)